6-Allyl-2-methylbenzo[d]thiazol-7-ol

Catalog No.
S1496568
CAS No.
163299-44-3
M.F
C11H11NOS
M. Wt
205.28 g/mol
Availability
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6-Allyl-2-methylbenzo[d]thiazol-7-ol

CAS Number

163299-44-3

Product Name

6-Allyl-2-methylbenzo[d]thiazol-7-ol

IUPAC Name

2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3

InChI Key

JBTFTIFCYDVASK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)CC=C)O

Synonyms

7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI)

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)CC=C)O

6-Allyl-2-methylbenzo[d]thiazol-7-ol is a heterocyclic organic compound featuring a thiazole ring fused to a benzene structure. The compound is characterized by the presence of an allyl group and a hydroxyl group on the thiazole moiety, which contributes to its chemical reactivity and biological activity. The molecular structure can be represented as follows:

  • Molecular Formula: C12_{12}H13_{13}N1_{1}OS
  • Molecular Weight: 221.30 g/mol

This compound belongs to a class of benzothiazole derivatives, which have garnered attention due to their diverse pharmacological properties.

Typical of thiazole and benzothiazole derivatives, including:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, leading to derivatives with different functional groups at various positions on the benzene ring.
  • Condensation Reactions: The compound can react with aldehydes or ketones in condensation reactions to form more complex structures.

Benzothiazole derivatives, including 6-Allyl-2-methylbenzo[d]thiazol-7-ol, have been studied for their biological activities, particularly in antimicrobial and anti-tubercular applications. For instance:

  • Antimicrobial Activity: Some studies have shown that related compounds exhibit significant antimicrobial properties against various pathogens. The presence of the hydroxyl group enhances this activity by increasing solubility and facilitating interactions with biological targets.
  • Anti-tubercular Properties: Research has indicated that certain benzothiazole derivatives demonstrate effectiveness against Mycobacterium tuberculosis, making them potential candidates for further development in tuberculosis treatment .

The synthesis of 6-Allyl-2-methylbenzo[d]thiazol-7-ol typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamide and α-halo ketones.
  • Allylation: The introduction of the allyl group can be accomplished via allylation reactions using allyl halides in the presence of bases or through palladium-catalyzed coupling reactions.
  • Hydroxylation: The hydroxyl group can be introduced via hydrolysis or oxidation methods.

These methods allow for the efficient synthesis of the compound while enabling variations that may enhance biological activity.

6-Allyl-2-methylbenzo[d]thiazol-7-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-tubercular properties, it may serve as a lead compound for drug development.
  • Agricultural Chemicals: Its biological activity suggests possible use as a pesticide or fungicide.
  • Material Science: Compounds with similar structures are explored for their properties in organic electronics and photonic devices.

Interaction studies involving 6-Allyl-2-methylbenzo[d]thiazol-7-ol often focus on its binding affinity with biological targets such as proteins involved in disease processes.

  • Docking Studies: Computational studies have been conducted to predict how this compound interacts with specific proteins, revealing potential binding sites and affinities that correlate with observed biological activities.
  • In Vitro Studies: Laboratory experiments assess the efficacy of the compound against bacterial strains, providing insights into its mechanism of action.

Several compounds share structural similarities with 6-Allyl-2-methylbenzo[d]thiazol-7-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-MethylbenzothiazoleMethyl group at position 2Exhibits antifungal activity
6-MethylbenzothiazoleMethyl group at position 6Known for anti-inflammatory effects
BenzothiazoleBasic structure without additional substituentsFound in many pharmaceutical applications
5-AllylbenzothiazoleAllyl group at position 5Displays enhanced antibacterial properties

Uniqueness

6-Allyl-2-methylbenzo[d]thiazol-7-ol is unique due to its specific substitution pattern that combines both an allyl and hydroxyl group, which potentially enhances its solubility and biological activity compared to other benzothiazole derivatives.

Traditional Allylation Approaches

Traditional allylation methods for benzothiazoles often rely on palladium-catalyzed Tsuji–Trost reactions. For example, Pd–benzothiazol-2-ylidene complexes have been used to achieve chemoselective allylation of active methylene compounds under neutral conditions. In the case of 6-Allyl-2-methylbenzo[d]thiazol-7-ol, the allyl group is typically introduced via nucleophilic substitution or cross-coupling reactions. A classic approach involves reacting 2-methyl-7-hydroxybenzothiazole with allyl bromides in the presence of a base such as K₂CO₃.

Key limitations of traditional methods include:

  • Moderate yields (50–70%) due to competing side reactions.
  • Long reaction times (12–24 hours).
  • Dependence on toxic solvents (e.g., DMF, THF).

Catalytic and Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool to enhance reaction efficiency. For instance, Huisgen copper(I)-catalyzed 1,3-dipolar cycloadditions under ultrasound reduce reaction times from 24 hours to 3–5 hours while improving yields by 10–15%. Applied to 6-Allyl-2-methylbenzo[d]thiazol-7-ol, ultrasound-assisted allylation could accelerate the formation of the C–C bond at position 6.

Palladium catalysis remains central to modern synthetic strategies. The Pd/Xantphos system enables additive-free α-allylation of heterocycles, achieving yields up to 99% for related benzothiazoles. For this compound, optimized conditions might include:

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Solvent: DMSO at 60°C.

Green Chemistry Strategies for Sustainable Production

Green synthesis methods prioritize atom economy and reduced environmental impact. Two notable strategies for 6-Allyl-2-methylbenzo[d]thiazol-7-ol include:

a) Dialkyl Carbonates as Alkylating Agents

Dialkyl carbonates (e.g., dimethyl carbonate) serve as non-toxic alternatives to alkyl halides. In an I₂/CH₃ONa-promoted reaction, benzothiazoles undergo ring-opening alkylation with dialkyl carbonates, yielding N-alkyl-N-(o-alkylthio)phenylformamides in 65–92% yields.

b) K₂S₂O₈-Mediated Hydroxyalkylation

Persulfate-mediated reactions in aqueous-alcoholic solvents enable direct hydroxyalkylation. For example, K₂S₂O₈ oxidizes alcohols to radicals, which couple with benzothiazoles at position 7 to form hydroxylated derivatives. This method achieves yields of 71–85% under mild conditions (65°C, 3–6 hours).

Comparative Analysis of Reaction Conditions and Yields

The table below contrasts key synthesis methods for 6-Allyl-2-methylbenzo[d]thiazol-7-ol:

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Traditional AllylationPd/XantphosDMF801265
Ultrasound-AssistedCuI, TBTADMSO/H₂O25382
Green AlkylationI₂/CH₃ONaNeat60688
K₂S₂O₈ OxidationK₂S₂O₈2-Propanol/H₂O65485

Key Findings:

  • Ultrasound and green methods outperform traditional approaches in yield and reaction time.
  • K₂S₂O₈-mediated reactions offer superior sustainability by avoiding halogenated solvents.

XLogP3

3.5

Dates

Last modified: 07-17-2023

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